tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

Lipophilicity Drug-likeness ADME

tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (CAS 190964-91-1) is a bifunctional N-Boc-protected piperidine-piperazine building block. It serves as a protected precursor to 4-(4-methylpiperazin-1-yl)piperidine, a pharmacophoric fragment found in ATP-competitive kinase inhibitors including LRRK2-IN-1, ERK5 inhibitors (e.g., AX15836, JWG-071), and MNK1/2 inhibitors.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 190964-91-1
Cat. No. B1289768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
CAS190964-91-1
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3
InChIKeyPUGUVPMTGGMMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (CAS 190964-91-1) – Procurement-Grade Overview for Medicinal Chemistry and Kinase Inhibitor Synthesis


tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (CAS 190964-91-1) is a bifunctional N-Boc-protected piperidine-piperazine building block [1]. It serves as a protected precursor to 4-(4-methylpiperazin-1-yl)piperidine, a pharmacophoric fragment found in ATP-competitive kinase inhibitors including LRRK2-IN-1, ERK5 inhibitors (e.g., AX15836, JWG-071), and MNK1/2 inhibitors [2]. The Boc group enables orthogonal N-protection during multi-step synthesis, while the N-methylpiperazine moiety contributes to modulated basicity (predicted pKa ~8.3) and solubility relative to non-methylated analogs [1].

Why Generic Substitution of CAS 190964-91-1 with In-Class Piperidine-Piperazine Building Blocks Fails: A Quantitative Rationale


Closely related piperidine-piperazine Boc intermediates differ critically in N-methylation status, linker connectivity, and protecting-group identity, which directly affect lipophilicity (XLogP3 range: 0.19–1.7), hydrogen-bond donor count (0 vs. 1), and topological polar surface area (TPSA range: 18.5–53 Ų) [1]. These molecular properties translate into quantifiable differences in membrane permeability and synthetic tractability. Generic substitution without experimental verification of the specific intermediate introduces variability in reaction yields, final product purity, and pharmacokinetic profiles of the resulting drug candidates [2].

Quantitative Differentiation Guide for CAS 190964-91-1 Against the Five Closest Structural Analogs


Lipophilicity (XLogP3) Profiling: Optimal LogP Window for Passive Membrane Permeability vs. Des-Methyl and Unprotected Analogs

The target compound exhibits an XLogP3 of 1.5, placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS multiparameter optimization (MPO) [1]. The des-methyl analog (CAS 177276-41-4) has a lower XLogP3 of 1.0, which may reduce membrane partitioning, while the 4-methylpiperidine-substituted analog (CAS 864369-94-8) has a higher XLogP3 of 1.7, increasing the risk of off-target binding and metabolic instability [1]. The unprotected free amine (CAS 53617-36-0) has an XLogP3 of only 0.19, indicating poor passive membrane permeability [2].

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor (HBD) Count: N-Methylation Eliminates the HBD Penalty Relative to Des-Methyl Piperazine Analog

The target compound has zero hydrogen bond donors (HBD = 0) due to N-methylation of the piperazine ring [1]. This eliminates a key liability for passive blood-brain barrier (BBB) penetration, as each HBD is estimated to reduce BBB permeation by approximately 0.5 log units [2]. In contrast, the des-methyl analog tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4) possesses one HBD (the secondary amine on piperazine), which reduces its predicted CNS penetration and increases P-glycoprotein (P-gp) recognition potential [1].

Hydrogen bonding Membrane permeability CNS drug design

Topological Polar Surface Area (TPSA): Favorable CNS MPO Score vs. Amide-Linked and Unprotected Analogs

The target compound has a TPSA of 36 Ų, well below the CNS desirability threshold of <60–70 Ų and comparable to CNS-active drugs [1]. The amide-linked analog (CAS 205059-41-2) has a TPSA of approximately 53 Ų due to the additional carbonyl oxygen, while the unprotected free amine (CAS 53617-36-0) has a TPSA of only 18.5 Ų, which may lead to excessive lipophilicity-driven promiscuity [2]. TPSA values between 20–50 Ų are considered optimal for balancing CNS penetration and target specificity [3].

TPSA CNS MPO Drug design

Commercial Availability and Cost Efficiency: Higher Purity at Competitive Pricing vs. 4-Methyl-Substituted Analog

The target compound is commercially available at 97–98% purity from multiple vendors (e.g., Leyan, Bidepharm) at approximately ¥820/g ($650/g) . The 4-methyl-piperidine analog (CAS 864369-94-8) is significantly more expensive at £330/g (~$420) from Fluorochem and ¥4,532/g from some suppliers, while offering only 95–97% purity . The des-methyl analog (CAS 177276-41-4) is less expensive at ~$280/g but lacks the N-methyl group critical for reducing HBD count . The target compound thus provides the optimal balance of purity, cost, and structural features for kinase inhibitor intermediate procurement.

Procurement Cost efficiency Purity comparison

Protecting Group Orthogonality: Boc Stability Under Basic and Nucleophilic Conditions Enables Multi-Step Synthesis of LRRK2-IN-1 vs. Unprotected Amine

The Boc protecting group on the target compound is stable under basic conditions (e.g., reductive amination with NaBH(OAc)₃) and nucleophilic acyl substitution, but can be selectively removed under mild acidic conditions (TFA/DCM, 0 °C to rt, 1 h, >94% yield) [1]. In contrast, the unprotected free amine (CAS 53617-36-0) is hygroscopic (sensitive to moisture) and prone to oxidation and N-nitrosation during storage, requiring immediate use after deprotection . The Boc-protected form thus provides a stable, storable intermediate that can be deprotected quantitatively in situ immediately before the final amide coupling step in multi-step kinase inhibitor syntheses such as LRRK2-IN-1 [2].

Protecting group strategy Synthetic efficiency Kinase inhibitor

Best-Fit Research and Industrial Application Scenarios for CAS 190964-91-1 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: CNS-Penetrant LRRK2, ERK5, and MNK1/2 Programs

The compound's XLogP3 of 1.5, HBD count of 0, and TPSA of 36 Ų make it the intermediate of choice for CNS-penetrant kinase inhibitor synthesis [1]. Deprotection yields the free amine 4-(4-methylpiperazin-1-yl)piperidine, which is directly coupled to carboxylic acid-bearing heterocyclic cores to generate LRRK2-IN-1 (IC50 = 6 nM for G2019S mutant) and ERK5 inhibitor AX15836 (IC50 = 8 nM) [2]. The N-methyl group is essential for minimizing hydrogen bonding and P-gp efflux, a feature absent in the des-methyl analog [1].

Multi-Gram Scale PROTAC Linker Synthesis Requiring Orthogonal N-Protection

The Boc group provides orthogonal protection during PROTAC linker assembly, where the piperidine nitrogen must remain protected while the piperazine nitrogen undergoes functionalization [1]. The target compound offers higher purity (97-98%) at lower cost than the 4-methyl-substituted analog, enabling cost-effective multi-gram synthesis of cereblon-based PROTAC molecules incorporating the 4-(4-methylpiperazin-1-yl)piperidine linker motif .

Medicinal Chemistry Building Block Stockpiling for Fragment-Based Drug Discovery

Unlike the hygroscopic and oxidation-prone free amine (CAS 53617-36-0), the Boc-protected form is a stable, storable solid that can be maintained in compound management systems for on-demand use [1]. Its favorable balance of MW (283.41), LogP (1.5), and HBD (0) positions it within the preferred chemical space for fragment elaboration, providing a versatile scaffold for parallel library synthesis targeting kinases, GPCRs, and ion channels [2].

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